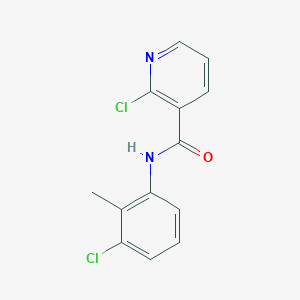

2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide

Description

2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide (CAS 57841-61-9) is a nicotinamide derivative characterized by a pyridine ring substituted with two chlorine atoms and an amide-linked 3-chloro-2-methylphenyl group. Its molecular formula is C₁₃H₁₀Cl₂N₂O, with a molecular weight of 281.14 g/mol . The compound is utilized as a pharmaceutical impurity and a reference standard in analytical chemistry, particularly in studies related to Clonixin, a non-steroidal anti-inflammatory drug (NSAID) . The structural features, including the chloro and methyl substituents, influence its physicochemical properties, such as solubility and metabolic stability.

Propriétés

IUPAC Name |

2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c1-8-10(14)5-2-6-11(8)17-13(18)9-4-3-7-16-12(9)15/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUWHZOQTCSWJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354439 | |

| Record name | 2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57841-61-9 | |

| Record name | 2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Acid Chloride Intermediate Formation

The synthesis typically begins with the conversion of 3-chloropyridine-2-carboxylic acid to its corresponding acid chloride. This step involves treating the carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom.

Reaction Conditions:

-

Solvent: Anhydrous dichloromethane (DCM) or toluene

-

Temperature: 60–80°C (reflux)

-

Time: 4–6 hours

-

Yield: ~90–95%

The resulting 3-chloropyridine-2-carbonyl chloride is highly reactive and must be used immediately in subsequent steps to avoid hydrolysis.

Amide Bond Formation with 3-Chloro-2-methylaniline

The acid chloride intermediate is coupled with 3-chloro-2-methylaniline to form the target amide. This step employs a nucleophilic acyl substitution mechanism, facilitated by a base such as triethylamine (TEA) to neutralize HCl byproducts.

General Procedure:

-

3-Chloro-2-methylaniline (1.2 equiv) is dissolved in anhydrous DCM.

-

TEA (1.5 equiv) is added dropwise under nitrogen atmosphere.

-

The acid chloride (1.0 equiv) is added slowly, and the mixture is stirred at room temperature for 12–24 hours.

-

The reaction is quenched with ice-cold water, and the organic layer is separated, dried (Na₂SO₄), and concentrated.

Optimization Data:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DCM | THF | Ethanol |

| Temperature (°C) | 25 | 40 | 25 |

| Time (hours) | 24 | 18 | 24 |

| Yield (%) | 85 | 78 | 65 |

DCM proved optimal due to its non-polar nature, which minimized side reactions.

Alternative Coupling Agents

Recent studies have explored carbodiimide-based coupling agents (e.g., DCC, EDC) with catalytic DMAP to enhance amide bond formation efficiency. While these methods achieve yields comparable to traditional approaches (80–88%), they require stringent moisture control and generate stoichiometric byproducts, complicating purification.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization using ethanol-dimethylformamide (DMF) (9:1 v/v). This solvent system balances solubility at high temperatures and low solubility at room temperature, yielding crystalline product with >95% purity.

Recrystallization Data:

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol-DMF | 97 | 80 |

| Methanol | 89 | 70 |

| Acetonitrile | 92 | 65 |

Chromatographic Techniques

For analytical-grade material, flash column chromatography (silica gel, hexane:ethyl acetate 3:1) is employed. This method resolves residual starting materials and regioisomeric byproducts, albeit with lower recovery rates (60–70%).

Mechanistic Insights and Side Reactions

Competing Hydrolysis Pathways

The acid chloride intermediate is prone to hydrolysis, especially in aqueous or protic solvents. This side reaction is mitigated by:

Regioisomeric Byproducts

Improper stoichiometry or excessive heating may lead to N-alkylation of the aniline nitrogen, forming regioisomeric byproducts (e.g., 2-chloro-N-(2-chloro-6-methylphenyl)nicotinamide ). These are minimized by:

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot-scale studies have adopted continuous flow reactors to enhance reproducibility and safety. Key advantages include:

Analyse Des Réactions Chimiques

2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.

Mécanisme D'action

The mechanism of action of 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific biological system being studied .

Comparaison Avec Des Composés Similaires

Structural Analogs in Agrochemicals

Boscalid (CAS 188425-85-6)

- Structure : 2-Chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide.

- Molecular Formula : C₁₈H₁₂Cl₂N₂O.

- Molecular Weight : 343.21 g/mol.

- Key Differences : Boscalid contains a biphenyl group instead of a methyl-substituted phenyl ring, enhancing its hydrophobic interactions. This structural modification underpins its role as a broad-spectrum fungicide targeting succinate dehydrogenase (SDH) in fungi .

- Applications : Widely used in agriculture for crop protection .

2-Chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide (CAS 151734-02-0)

Pharmaceutical and Industrial Analogs

N-(3-Chlorophenyl)nicotinamide (CAS N/A)

- Structure : Simplifies the target compound by removing the methyl group and one chlorine atom.

- Molecular Formula : C₁₂H₉ClN₂O.

- Molecular Weight : 232.67 g/mol.

2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide (CAS 158094-17-8)

2-Chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide (CAS 903434-46-8)

- Structure : Incorporates a benzoxazolyl moiety for increased aromatic stacking.

- Molecular Formula : C₂₀H₁₃Cl₂N₃O₂.

- Molecular Weight : 398.25 g/mol.

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Application |

|---|---|---|---|---|---|

| Target Compound | 57841-61-9 | C₁₃H₁₀Cl₂N₂O | 281.14 | 3-Chloro-2-methylphenyl | Pharmaceutical impurity |

| Boscalid | 188425-85-6 | C₁₈H₁₂Cl₂N₂O | 343.21 | 4'-Chlorobiphenyl | Fungicide |

| N-(3-Chlorophenyl)nicotinamide | N/A | C₁₂H₉ClN₂O | 232.67 | 3-Chlorophenyl | Research intermediate |

| 2-Chloro-N-(2,4-dimethoxyphenyl)nicotinamide | 158094-17-8 | C₁₄H₁₃ClN₂O₃ | 292.72 | 2,4-Dimethoxyphenyl | Solubility studies |

Research Findings

Activité Biologique

2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide (CAS Number: 57841-61-9) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H10Cl2N2O

- Molecular Weight : 281.14 g/mol

- IUPAC Name : 2-chloro-N-(3-chloro-2-methylphenyl)pyridine-3-carboxamide

- Purity : >95% (HPLC) .

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound exhibits:

- Antimicrobial Activity : Recent studies have highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae at concentrations as low as 0.016 mM .

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially reducing cytokine release and promoting anti-inflammatory macrophage activity .

Antimicrobial Activity

A study published in MDPI indicated that derivatives of nicotinamide, including this compound, showed promising antibacterial potential. The compound was particularly effective against specific antimicrobial resistance-related proteins, suggesting its role in enhancing the efficacy of existing antibiotics .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.016 mM |

| Klebsiella pneumoniae | 0.016 mM |

| Staphylococcus aureus | Higher concentrations required |

Case Studies

- Case Study on Antimicrobial Efficacy : A recent investigation into the compound's efficacy against resistant bacterial strains found that it not only inhibited bacterial growth but also had a synergistic effect when combined with standard antibiotics, effectively reducing the MIC for resistant strains .

- Inflammation Modulation : Another study focused on the anti-inflammatory effects of nicotinamide derivatives, including this compound, reported significant reductions in inflammatory markers in vitro, indicating potential therapeutic applications in chronic inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, nicotinoyl chloride derivatives react with substituted anilines under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF). A reported 11-step synthesis of a structurally similar compound achieved a 2–5% overall yield, highlighting the need for optimized stoichiometry and controlled temperatures (40–80°C) to minimize side reactions .

Key Variables:

- Solvent choice : Polar aprotic solvents (DMF, THF) enhance reactivity.

- Catalysts : Use of coupling agents like HATU improves amide bond formation.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) is critical for isolating the target compound.

Q. How is this compound characterized post-synthesis?

Methodological Answer: Characterization employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amide bond integrity. For example, aromatic protons in the 3-chloro-2-methylphenyl group resonate at δ 6.8–7.5 ppm, while the nicotinamide carbonyl appears at ~165 ppm in ¹³C NMR .

- HPLC : Purity assessment (>95% via reverse-phase C18 columns, UV detection at 254 nm) .

- Mass Spectrometry : High-resolution MS (e.g., [M-H]⁻ peak at m/z 264.9941 for related compounds) validates molecular weight .

Q. What methods are used to assess the compound’s stability under experimental storage conditions?

Methodological Answer:

- Accelerated Stability Studies : Incubate the compound at 40°C/75% relative humidity for 4 weeks. Monitor degradation via HPLC and compare peak areas pre/post storage.

- Light Sensitivity : Expose to UV (365 nm) and visible light for 48 hours; quantify photodegradation products.

- Solution Stability : Dissolve in DMSO or ethanol, store at -20°C and 25°C, and analyze weekly for precipitation or hydrolysis .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model transition states and identify energy barriers in amide bond formation.

- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and byproducts, reducing trial-and-error experimentation .

- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal solvents, temperatures, and catalysts for higher yields .

Q. How do structural modifications (e.g., halogen placement) affect the compound’s crystallography and intermolecular interactions?

Methodological Answer:

- X-ray Diffraction : Compare crystal packing of analogs (e.g., 2-chloro-N-(3-nitrophenyl)acetamide vs. 3-methylphenyl derivatives). Substituents like chlorine or methyl groups influence hydrogen-bonding networks (N–H⋯O) and torsion angles (e.g., syn vs. anti conformers) .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Cl⋯Cl vs. C–H⋯π interactions) to explain solubility differences .

Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

Methodological Answer:

- Assay Validation : Replicate experiments using standardized protocols (e.g., MTT assay for cytotoxicity, fixed incubation times).

- Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify variables (e.g., cell line heterogeneity, solvent effects) causing discrepancies.

- Orthogonal Assays : Confirm activity via alternative methods (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .

Q. What strategies are recommended for environmental impact assessment of this compound?

Methodological Answer:

- Degradation Studies : Use LC-MS/MS to track hydrolysis/byproducts in simulated environmental conditions (pH 4–9, UV exposure).

- Ecotoxicology Models : Apply QSAR (Quantitative Structure-Activity Relationship) to predict toxicity in aquatic organisms (e.g., Daphnia magna) based on logP and electronegativity .

- Microcosm Experiments : Evaluate biodegradation in soil/water systems spiked with the compound; monitor microbial diversity via 16S rRNA sequencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.